molecular formula C19H20N4O4 B2802061 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251617-56-7

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2802061
CAS No.: 1251617-56-7
M. Wt: 368.393
InChI Key: ATPBJGNYVCEEBQ-UHFFFAOYSA-N
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Description

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Biological Activity

The compound 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide (CAS Number: 1251583-30-8) is a novel chemical entity with potential therapeutic applications. This article reviews its biological activities, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of 338.4 g/mol. The structure includes a dihydropyridine ring fused with an oxadiazole moiety, which is significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological potential of oxadiazole derivatives. These compounds often exhibit a broad spectrum of activities, including:

  • Antimicrobial Activity : Compounds with oxadiazole structures have shown significant bactericidal effects against various strains of bacteria.
  • Cytotoxicity : Evaluation of cytotoxic effects on different cell lines provides insights into the safety and efficacy of these compounds in therapeutic applications.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related oxadiazole derivatives indicated that these compounds possess strong activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Cytotoxicity Studies

Cytotoxicity assays performed on L929 mouse fibroblast cells revealed varying degrees of toxicity among different derivatives. Notably, some compounds enhanced cell viability at lower concentrations.

Table 2: Cytotoxic Effects on L929 Cells

Dose (µM)Compound A Viability (%)Compound B Viability (%)Compound C Viability (%)
6879274
121099796
259710588

The biological activity of this compound can be attributed to its structural features:

  • The oxadiazole ring is known to interact with various biological targets, potentially inhibiting key enzymes involved in metabolic processes.
  • The dihydropyridine component may contribute to the modulation of ion channels and cellular signaling pathways.

Case Studies

In a recent case study involving the synthesis and evaluation of similar compounds, researchers found that derivatives with an acetyl group exhibited significantly higher antimicrobial activity compared to their non-acetylated counterparts. This suggests that structural modifications can enhance biological efficacy.

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-4-16-21-19(27-22-16)13-6-8-18(25)23(10-13)11-17(24)20-14-9-12(2)5-7-15(14)26-3/h5-10H,4,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPBJGNYVCEEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.